molecular formula C9H14N2O3 B8330601 5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol

5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol

Cat. No.: B8330601
M. Wt: 198.22 g/mol
InChI Key: RNZXENWJLWSPTP-UHFFFAOYSA-N
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Description

5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol is a chemical compound based on the pyrimidine scaffold, an electron-rich aromatic heterocycle that is a critical building block of DNA and RNA . As a derivative of this privileged pharmacophore, it serves as a versatile intermediate in medicinal chemistry and drug discovery research. The pyrimidine core is synthetically accessible and allows for structural diversity through modification at various positions, making it a valuable template for developing novel bioactive molecules . The primary research application of this compound is as a key synthetic intermediate or building block in the discovery and development of new therapeutic agents. Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern of the isopropyl and methoxy groups on this pyrimidin-ol core is of significant interest for structure-activity relationship (SAR) studies, particularly in optimizing drug-like properties such as potency, selectivity, and pharmacokinetics . Researchers utilize this scaffold because it can act as a bioisostere for phenyl and other aromatic ring systems, often improving the pharmacokinetic and pharmacodynamic properties of potential drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2,4-dimethoxy-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O3/c1-5(2)6-7(12)10-9(14-4)11-8(6)13-3/h5H,1-4H3,(H,10,11,12)

InChI Key

RNZXENWJLWSPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on Carvacrol (5-isopropyl-2-methylphenol), a monoterpenoid phenol with anxiolytic properties in mice via GABAergic transmission . While structurally distinct from 5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol, a comparative analysis based on substituents and functional groups can be inferred:

Structural and Functional Differences

Property This compound Carvacrol (5-isopropyl-2-methylphenol)
Core Structure Pyrimidine ring with two nitrogen atoms Benzene ring
Substituents 2,6-dimethoxy, 5-isopropyl, 4-hydroxyl 2-methyl, 5-isopropyl, hydroxyl group
Bioactivity Limited data (hypothetical: enzyme inhibition) Anxiolytic (GABAergic modulation)
Solubility Likely polar due to methoxy groups Low polarity (hydrophobic)

Key Observations:

Pyrimidine vs.

Substituent Effects : Methoxy groups in this compound increase polarity, which could influence pharmacokinetics (e.g., absorption, distribution) compared to Carvacrol’s methyl group.

Pyrimidines often exhibit enzyme inhibition (e.g., dihydrofolate reductase), suggesting hypothetical pathways for the target compound.

Limitations of Available Evidence

Carvacrol, while sharing an isopropyl group, belongs to a distinct chemical class (phenolic monoterpenoid) and cannot serve as a direct comparator for pyrimidine derivatives. Further research is required to:

  • Investigate the pharmacological profile of this compound.
  • Compare its reactivity, stability, and bioactivity with pyrimidine analogs like 5-fluoro-2,4-dimethoxypyrimidine or 4-hydroxy-6-methylpyrimidine .

Preparation Methods

Malonate-Based Cyclization

Malonic esters serve as common precursors in pyrimidine synthesis. For example, diethyl malonate reacts with formamide and sodium methoxide to yield 4,6-dihydroxypyrimidine (DHP). By substituting malonic esters with isopropyl-functionalized analogues, such as isopropyl malonate, the 5-isopropyl group could theoretically be incorporated during cyclization. However, no patent or publication explicitly documents this approach for the target compound.

A proposed pathway involves:

  • Reacting isopropyl malonate with formamide and sodium methoxide under reflux.

  • Isolating the intermediate 5-isopropyl-4,6-dihydroxypyrimidine.

  • Methylating the hydroxyl groups at positions 2 and 6 using dimethyl sulfate or dimethyl carbonate.

This method parallels the synthesis of 4-amino-2,6-dimethoxypyrimidine, where methylation follows cyclization. Challenges include regioselective methylation and avoiding over-alkylation of the hydroxyl group at position 4.

Guanidine-Mediated Cyclization

Alternative routes employ guanidine derivatives. Patent CN110818643A describes the synthesis of 2-amino-4,6-dimethoxypyrimidine using dimethyl malonate and dimethylmethylidene guanidine hydrochloride. Introducing an isopropyl group during the cyclization step would require modifying the malonate or guanidine component. For instance, using isopropyl malonate instead of dimethyl malonate could yield a 5-isopropyl intermediate, though steric effects may hinder reactivity.

Functional Group Interconversion and Derivatization

Hydroxyl to Methoxy Conversion

The methoxy groups at positions 2 and 6 are typically introduced via O-methylation. In the synthesis of 4-amino-2,6-dimethoxypyrimidine, sodium hydroxide and dimethyl sulfate in toluene facilitate methylation. For this compound, selective methylation of the 2- and 6-hydroxyl groups while preserving the 4-hydroxyl group presents a significant challenge. Phase-transfer catalysts like tetrabutylammonium bromide may enhance selectivity.

Introduction of the Isopropyl Group

The isopropyl substituent at position 5 could be introduced through:

  • Friedel-Crafts alkylation : Reacting a pre-formed pyrimidine with isopropyl chloride in the presence of a Lewis acid.

  • Pre-functionalized starting materials : Using isopropyl-containing malonates or guanidines during cyclization.

Neither approach is explicitly documented in the reviewed patents, necessitating experimental optimization.

Comparative Analysis of Methodological Feasibility

The table below evaluates potential synthetic routes based on analogous methods:

Step Method from Patents Adaptation for Target Compound Challenges
CyclizationMalonate + formamideUse isopropyl malonateSteric hindrance, low yield
MethylationDimethyl sulfate, NaOHSelective methylation at C2/C6Over-methylation at C4
Isopropyl introductionN/AFriedel-Crafts alkylation or modified malonateRegioselectivity, side reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol, and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using pyrimidine precursors. For example, methoxylation at positions 2 and 6 can be achieved via alkylation of chloropyrimidine intermediates under basic conditions. Characterization requires 1H/13C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed using HPLC with UV detection (>95% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. For short-term use, desiccate at 4°C with silica gel. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can bioactivity assays for kinase inhibition (e.g., EGFR/HER2) be optimized using this compound?

  • Methodological Answer : Use 96-well plate formats with recombinant kinases (10–50 nM) and ATP concentrations near Km. Pre-incubate the compound with kinase for 30 minutes at 25°C before adding substrate. Detect phosphorylation via luminescent ADP-Glo™ assays or fluorescence polarization . Include controls (e.g., staurosporine as a positive inhibitor) and triplicate measurements to minimize variability. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational strategies are effective for predicting intermolecular interactions between this compound and target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target kinases (e.g., PDB: 1M17 for EGFR). Prioritize MM-PBSA/GBSA for binding free energy calculations. Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Thr790 in EGFR) to confirm hydrogen bonding or hydrophobic interactions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Step 1 : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Step 2 : Verify compound purity via NMR and LC-MS to rule out degradation or isomerization.
  • Step 3 : Standardize assay conditions (e.g., buffer pH 6.5 with 15.4 g/L ammonium acetate, as in kinase assays) to minimize variability .

Critical Considerations

  • Analytical Challenges : Detect trace impurities using 2D NMR (e.g., NOESY for stereochemical analysis) if unexpected bioactivity arises.
  • Environmental Interactions : Assess surface adsorption in lab settings (e.g., glass vs. polypropylene) using ToF-SIMS to avoid experimental artifacts .

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